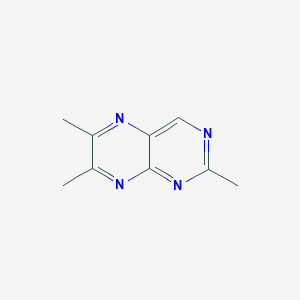

Pteridine, 2,6,7-trimethyl-

Description

Contextualizing Pteridine (B1203161) Chemistry in Biological Systems

The pteridine nucleus is a versatile scaffold found in a variety of naturally occurring and synthetic compounds with profound biological activities. researchgate.net In biological systems, pteridine derivatives are crucial for a range of metabolic processes. For instance, tetrahydrobiopterin (B1682763), a reduced pteridine, is an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters. mdpi.com Pteridines also play a role as pigments in insects and are involved in cellular signaling pathways. mdpi.com The biological importance of these compounds has made them attractive targets for medicinal chemists exploring new therapeutic agents for a wide array of diseases, including cancer and inflammatory conditions. nih.govum.esresearchgate.net

Overview of Trimethylated Pteridine Scaffolds and their Significance

Methylation of the pteridine core can significantly influence its chemical and biological properties. The introduction of methyl groups can alter a molecule's solubility, lipophilicity, and ability to interact with biological targets. While "Pteridine, 2,6,7-trimethyl-" is a specific isomer, the broader class of trimethylated pteridines is of interest in chemical and biochemical research. For example, studies on related methylated pteridines have explored their stability and reactivity. Research into the synthesis of tritium (B154650) and deuterium-labeled 6,7-dimethylpteridines highlights the methodologies available for creating isotopically labeled versions of such compounds for use in metabolic and mechanistic studies. clockss.org The presence of methyl groups can also impact the electronic properties of the pteridine ring system, potentially modulating its redox activity and interaction with enzymes. zsmu.edu.ua

Scope and Research Trajectories of Trimethylated Pteridine Derivatives

The research trajectories for trimethylated pteridine derivatives are multifaceted, spanning from fundamental synthetic chemistry to the exploration of their therapeutic applications. The synthesis of novel pteridine derivatives remains an active area of research, with a focus on developing efficient and versatile synthetic routes. researchgate.net A significant portion of this research is directed towards the discovery of new drugs. Pteridine derivatives are being investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), which is a key target in cancer chemotherapy. um.eszsmu.edu.ua The structural modifications, including methylation, of the pteridine scaffold are crucial for optimizing the potency and selectivity of these inhibitors. Future research is likely to focus on the development of highly specific pteridine-based drugs with improved therapeutic profiles and the elucidation of the precise roles of naturally occurring methylated pteridines in biological systems. nih.govum.es

Detailed Research Findings

While specific data for "Pteridine, 2,6,7-trimethyl-" is scarce, the following tables provide an overview of the properties and biological activities of related pteridine derivatives, offering a glimpse into the potential characteristics of the target compound.

Table 1: Physicochemical Properties of Representative Pteridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| Pteridine | C₆H₄N₄ | 132.12 | -0.13 |

| 2-Amino-6,7-dimethylpteridine | C₈H₉N₅ | 175.19 | 0.62 |

| Methotrexate (B535133) | C₂₀H₂₂N₈O₅ | 454.44 | -1.85 |

| Triamterene | C₁₂H₁₁N₇ | 253.26 | 0.8 |

Note: Data is compiled from various chemical databases and may represent calculated values.

Table 2: Biological Activities of Selected Pteridine Derivatives

| Compound | Target/Activity | Therapeutic Area |

| Methotrexate | Dihydrofolate Reductase (DHFR) Inhibitor | Cancer, Autoimmune Diseases |

| Triamterene | Potassium-sparing diuretic | Hypertension |

| Pralatrexate | DHFR Inhibitor | Cancer (Peripheral T-cell Lymphoma) |

| Aminopterin | DHFR Inhibitor | Cancer (Leukemia) |

This table illustrates the diverse therapeutic applications of pteridine-based drugs.

Structure

3D Structure

Properties

CAS No. |

23767-00-2 |

|---|---|

Molecular Formula |

C9H10N4 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2,6,7-trimethylpteridine |

InChI |

InChI=1S/C9H10N4/c1-5-6(2)12-9-8(11-5)4-10-7(3)13-9/h4H,1-3H3 |

InChI Key |

ZGWOCNDIGLJDDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CN=C(N=C2N=C1C)C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylated Pteridine Systems

Classical and Contemporary Approaches to Pteridine (B1203161) Core Synthesis

The construction of the fundamental pteridine ring system can be accomplished through several key condensation and cyclization reactions.

The Gabriel-Isay condensation is a widely utilized method for pteridine synthesis, involving the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.govmdpi.com For the synthesis of 2,6,7-trimethylpteridine, a suitably substituted diaminopyrimidine would be condensed with 2,3-butanedione. The reaction typically proceeds via an initial nucleophilic attack of the more reactive amino group of the pyrimidine (B1678525) on one of the carbonyl groups of the diketone, followed by a second condensation to form the pyrazine (B50134) ring. mdpi.combrynmawr.edu The regioselectivity of this reaction, determining whether the 6- or 7-substituted isomer is the major product, can be influenced by the reaction conditions and the nature of the substituents on both reactants. brynmawr.eduresearchgate.net

Table 1: Key Features of the Gabriel-Isay Condensation for Pteridine Synthesis

| Feature | Description |

|---|---|

| Reactants | 5,6-Diaminopyrimidine and a 1,2-dicarbonyl compound. |

| Mechanism | Stepwise condensation forming the pyrazine ring. |

| Regioselectivity | Can be influenced by reaction conditions and substituent effects. |

| Versatility | Allows for a wide range of substituents on the pteridine core. |

The Viscontini reaction is a modification of the Gabriel-Isay condensation that employs sugar-derived α-oxo oximes instead of 1,2-dicarbonyl compounds, leading to a regioselective synthesis. mdpi.com While primarily used for synthesizing pterins with sugar side chains, adaptations of this approach could potentially be explored for trimethylated systems.

The Timmis reaction offers another regioselective route to pteridines. This method involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group. The reaction proceeds with the initial formation of a Schiff base between the amino group and the nitroso group, followed by cyclization. The regioselectivity of the Timmis reaction makes it a valuable tool for the synthesis of specific pteridine isomers. brynmawr.edu

The Polonovski–Boon reaction is another key method for pteridine synthesis. researchgate.net This reaction involves the cyclization of a pyrimidine derivative, often following an Amadori rearrangement, to form the pteridine ring system. researchgate.net While detailed examples for 2,6,7-trimethylpteridine are not extensively documented, the general principles of this cyclization could be applied.

Pteridines can be synthesized by constructing the pyrimidine ring onto a pre-existing pyrazine or, more commonly, by forming the pyrazine ring from a pyrimidine precursor. derpharmachemica.comacs.org Pyrimidine-based strategies often start with a 4,5-diaminopyrimidine (B145471) and condense it with a suitable dicarbonyl compound, as seen in the Gabriel-Isay reaction. derpharmachemica.com Alternatively, pyrazine-based approaches can involve the elaboration of a substituted pyrazine to build the fused pyrimidine ring. One such method involves the ring cleavage of a pre-formed pteridine, followed by reclosure to introduce different substituents. acs.org

Regioselective Functionalization and Derivatization Strategies

Once the pteridine core is formed, further modifications can be made to introduce or alter substituents at specific positions.

The introduction of alkyl groups, including methyl groups, onto the pteridine ring can be achieved through various alkylation strategies. Direct C-H alkylation of nitrogen-containing heterocycles is a powerful tool for this purpose. organic-chemistry.orgjiaolei.group For instance, palladium-catalyzed cross-coupling reactions or Minisci-type radical alkylations have been successfully employed for the regioselective alkylation of other heterocyclic systems like pyridines and indoles, and similar principles could be adapted for pteridines. organic-chemistry.orgnih.gov The regioselectivity of these reactions is often directed by the electronic properties of the heterocyclic ring and the nature of the catalyst or radical initiator used. The development of blocking groups can also be a strategic approach to direct alkylation to a specific position. nih.gov

Table 2: Comparison of Regioselective Alkylation Strategies

| Strategy | Description | Potential Application to Pteridines |

|---|---|---|

| Palladium-Catalyzed C-H Alkylation | Uses a palladium catalyst to activate a C-H bond for reaction with an alkyl halide. organic-chemistry.org | Could offer a direct method for methylating specific positions on the pteridine ring. |

| Minisci-Type Radical Alkylation | Involves the reaction of a protonated heterocycle with a radical generated from a carboxylic acid. nih.gov | May allow for late-stage methylation of the pteridine core. |

| Use of Blocking Groups | A temporary group is introduced to block a reactive site, directing alkylation to another position. nih.gov | Could be employed to achieve high regioselectivity in the methylation of pteridines. |

Side-Chain Elaboration via Wittig-Type Reactions

The Wittig reaction and its variants are powerful tools for the formation of carbon-carbon double bonds, enabling the extension of side chains on the pteridine nucleus. rsc.orgmasterorganicchemistry.comyoutube.com This reaction typically involves the interaction of a phosphorus ylide with a carbonyl compound, such as an aldehyde or ketone, to yield an alkene and a phosphine (B1218219) oxide. rsc.orgmasterorganicchemistry.com The ylide itself is generally prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com

While specific examples detailing the Wittig reaction directly on a pre-formed 2,6,7-trimethylpteridine core are not extensively documented in readily available literature, the principles of this reaction are broadly applicable. For instance, if a formyl group were introduced at a specific position on the 2,6,7-trimethylpteridine ring, it could serve as a handle for a subsequent Wittig reaction to introduce a variety of unsaturated side chains. The choice of a stabilized or non-stabilized ylide would influence the stereochemistry of the resulting alkene. rsc.org

Introduction of Carbonyl and Other Functional Groups

The introduction of carbonyl groups is a critical step in the synthesis of many pteridine derivatives, as these groups can serve as precursors for a wide range of other functionalities. One common approach to introduce a carbonyl group at the C-4 position, for instance, involves the cyclization of a pyrimidine precursor already containing the necessary functionalities.

Furthermore, the strategic placement of substituents on the starting materials can direct the formation of specific pteridine isomers. For example, the synthesis of 6-propionylpteridine-2,4(1H,3H)-dione, a lumazine (B192210) derivative, has been achieved through a palladium-catalyzed cross-coupling reaction of a 6-bromolumazine with a tin-based reagent. rsc.org This highlights the use of halogenated pteridine intermediates as versatile handles for introducing acyl groups.

Synthesis of Specific Trimethylated Pteridine Derivatives

The versatility of pteridine synthesis allows for the creation of a variety of related heterocyclic systems with specific substitution patterns.

Lumazines: The synthesis of 6,7-disubstituted pteridine-2,4-diones, commonly known as lumazines, can be achieved through the reaction of pyrimido[5,4-c] rsc.orgclockss.orgnih.govoxadiazin-3(5H)-one with carbanions derived from compounds containing an active methylene group. clockss.org This method offers a route to lumazines with various substituents at the 6 and 7 positions. For the synthesis of 1,6,7-trimethyl-2,4(1H,3H)-pteridinedione, a specific trimethylated lumazine, established chemical databases list its molecular formula as C9H10N4O2. stenutz.eu

Dithiolumazines: The synthesis of dithiolumazines, where the carbonyl oxygens of lumazine are replaced by sulfur, can be approached by utilizing sulfur-containing reagents in the cyclization step. While specific methods for 2,6,7-trimethyl-dithiolumazine are not detailed, general syntheses of related dithiazines and trithiazepines have been reported, which involve the reaction of dithiazol-ylidene amines with various reagents. nih.gov

Dihydropteridines: The reduction of the pteridine ring system leads to the formation of dihydropteridines. For instance, the synthesis of 6,6,8-trimethyl-5,6,7,8-tetrahydro(3H)pterin has been reported, highlighting a method to obtain a reduced pterin (B48896) derivative. nih.gov These reduced forms are often crucial for biological activity.

Benzodiazepine-Fused Pteridines: The fusion of a benzodiazepine (B76468) ring to the pteridine nucleus represents a significant structural modification. The synthesis of such fused systems can be approached by constructing the benzodiazepine ring onto a pre-existing pteridine or by building the pteridine ring onto a benzodiazepine scaffold. General methods for synthesizing benzo-fused benzodiazepines often involve the cyclization of appropriately substituted amino compounds. nih.gov For example, the reaction of o-phenylenediamine (B120857) with hydroxychalcones can yield 1,5-benzodiazepine derivatives. nih.gov The synthesis of 1,2,3-triazole-fused 1,4-benzodiazepine (B1214927) scaffolds has also been achieved through multicomponent assembly processes followed by intramolecular cycloaddition. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, selectivity, and environmental footprint of pteridine synthesis.

Microwave-Assisted Synthesis of Trimethylated Pteridines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including purine (B94841) and pteridine derivatives. nih.gov The use of microwave irradiation can lead to significantly reduced reaction times and, in some cases, improved yields compared to conventional heating methods. researchgate.netnih.gov For instance, the synthesis of substituted imidazo[1,2-a]pyridines and other heterocyclic systems has been efficiently achieved under solvent- and catalyst-free conditions using microwave heating. researchgate.net While specific protocols for the microwave-assisted synthesis of 2,6,7-trimethylpteridine are not extensively detailed, the general success of this technology in related heterocyclic systems suggests its high potential for the rapid and efficient synthesis of this target molecule and its derivatives. researchgate.netnih.govnih.gov

Ligand-Assisted Catalysis in Derivatization

Ligand-assisted catalysis, particularly using transition metals like palladium, offers a highly selective and efficient means of functionalizing heterocyclic compounds. These methods can enable C-H bond activation and subsequent cross-coupling reactions to introduce new substituents onto the pteridine ring.

For example, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of functionalized pteridines, such as the preparation of 6-propionylpteridine-2,4(1H,3H)-dione from a 6-bromolumazine precursor. rsc.org The synthesis of various benzodiazepine derivatives has also been achieved using palladium-catalyzed intramolecular C-N bond formation. nih.gov While direct applications of ligand-assisted catalysis for the derivatization of 2,6,7-trimethylpteridine are not widely reported, the established utility of these methods in modifying related heterocyclic systems points to their potential for the targeted functionalization of the trimethylated pteridine core.

Structural Elucidation and Characterization of Trimethylated Pteridine Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the initial identification and structural elucidation of novel compounds. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about the atomic and molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment, connectivity, and stereochemistry of the nuclei within a molecule.

In the case of trimethylated pteridines, ¹H NMR spectroscopy would be expected to show distinct signals for the methyl groups and any aromatic protons on the pteridine (B1203161) core. The chemical shifts (δ) of these protons are influenced by the electronic effects of the nitrogen atoms in the heterocyclic rings and the substitution pattern. For instance, methyl protons typically resonate in the upfield region of the spectrum, while aromatic protons appear further downfield. The integration of the signals provides a ratio of the number of protons of each type, and the splitting patterns (e.g., singlets, doublets, triplets) reveal the number of neighboring protons, which is key to establishing the connectivity of the atoms.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. Carbons in the aromatic pteridine ring would appear at different chemical shifts compared to the methyl group carbons.

While specific data for 2,6,7-trimethylpteridine is scarce, data from related compounds, such as trimethyltin (B158744) derivatives, demonstrate the power of NMR in structural assignment. nih.gov For these compounds, ¹H and ¹³C NMR data, often recorded in various deuterated solvents, allow for the precise determination of the chemical environment of the methyl groups and other substituents. nih.govrsc.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pteridines and Related Heterocycles

| Compound/Fragment | Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| Aromatic Protons | ¹H | 6.0 - 9.5 | s, d, t, m | Chemical shift is highly dependent on substitution and solvent. |

| Methyl Protons (C-CH₃) | ¹H | 2.1 - 2.7 | s | Typically a singlet unless coupled to other nuclei. |

| Aromatic Carbons | ¹³C | 140 - 165 | Positions are sensitive to nitrogen atoms and substituents. | |

| Methyl Carbons | ¹³C | 20 - 30 | Generally in the upfield region of the spectrum. |

Note: This table provides typical chemical shift ranges for functional groups found in pteridine derivatives and is for illustrative purposes. Actual values for "Pteridine, 2,6,7-trimethyl-" may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For "Pteridine, 2,6,7-trimethyl-", the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides valuable structural information. The fragmentation of the pteridine ring and the loss of methyl groups would produce a unique fingerprint, aiding in the confirmation of the structure. For example, the loss of a methyl group (CH₃) would result in a peak at [M-15]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=N, C-N, C-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum that can be used to identify the functional groups present in a molecule. For a trimethylated pteridine, one would expect to see characteristic absorption bands for the C-H stretching and bending vibrations of the methyl groups and the aromatic ring, as well as the C=N and C-N stretching vibrations of the pteridine core. specac.comvscht.czmsu.edu

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule. Pteridine derivatives, with their conjugated π-electron systems, typically exhibit strong UV absorption. utoronto.ca The wavelength of maximum absorption (λmax) is characteristic of the chromophore and can be influenced by the substitution pattern and the solvent. researchgate.netresearchgate.netnih.gov UV/Vis spectroscopy is particularly useful for quantitative analysis and for studying changes in the electronic structure of the molecule.

Interactive Data Table: Characteristic Spectroscopic Data for Pteridine-like Structures

| Spectroscopic Technique | Feature | Typical Wavenumber (cm⁻¹)/Wavelength (nm) | Interpretation |

| IR Spectroscopy | C-H (aromatic) stretch | 3000 - 3100 | Presence of aromatic C-H bonds. |

| IR Spectroscopy | C-H (aliphatic) stretch | 2850 - 3000 | Presence of methyl C-H bonds. |

| IR Spectroscopy | C=N stretch | 1630 - 1680 | Pteridine ring vibration. |

| IR Spectroscopy | Aromatic C=C stretch | 1400 - 1600 | Pteridine ring vibration. |

| UV/Vis Spectroscopy | π → π* transition | 250 - 400 nm | Conjugated π-system of the pteridine core. |

Note: This table provides generalized data and is intended to be illustrative.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemistrysteps.com By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

For "Pteridine, 2,6,7-trimethyl-", obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure. The crystallographic data would reveal the planarity of the pteridine ring system and the orientation of the trimethyl substituents. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state assembly of the molecules. While a crystal structure for 2,6,7-trimethylpteridine is not publicly available, studies on other substituted pteridines and related heterocyclic systems have demonstrated the power of this technique in providing detailed structural information. mdpi.comdoaj.org

Theoretical and Computational Studies

Theoretical and computational methods are increasingly used to complement experimental data and to provide insights into the structure, properties, and reactivity of molecules that may be difficult to study experimentally.

Density Functional Theory (DFT) and Semiempirical Methods (e.g., PM3-COSMO)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can be used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For "Pteridine, 2,6,7-trimethyl-", DFT calculations could provide a theoretical model of its geometry and spectroscopic properties, which can then be compared with experimental data to validate the structural assignment. researchgate.net

Semiempirical methods, such as PM3 (Parametric Method 3), offer a faster computational approach by using parameters derived from experimental data. When combined with a continuum solvation model like COSMO (Conductor-like Screening Model), these methods can be used to study the properties of molecules in solution. These computational tools are valuable for predicting trends in reactivity and for understanding the influence of the solvent on molecular structure and properties.

Interactive Data Table: Calculated Properties of a Model Pteridine Structure using DFT

| Property | Calculated Value | Interpretation |

| Total Energy | Varies (e.g., in Hartrees) | A measure of the molecule's stability. |

| Dipole Moment | Varies (e.g., in Debye) | Indicates the polarity of the molecule. |

| HOMO Energy | Varies (e.g., in eV) | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Varies (e.g., in eV) | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Varies (e.g., in eV) | Correlates with the molecule's electronic excitability and reactivity. |

Note: The values in this table are placeholders and would need to be calculated for the specific pteridine derivative of interest.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a pteridine derivative, and a biological target, typically a protein. nih.gov These methods are instrumental in drug discovery and development, providing insights into the binding affinity and mode of action of potential therapeutic agents. nih.govijfmr.com

Research Findings:

While specific docking studies on 2,6,7-trimethylpteridine are not extensively documented in the provided results, the methodology is well-established for various other pteridine derivatives. For instance, docking evaluations of ligands are often performed using software like AutoDock. ijfmr.com The process involves preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank, PDB) and then simulating their interaction to find the most stable binding conformation. nih.govijfmr.com

Key parameters derived from these simulations include:

Binding Energy (kcal/mol): A measure of the affinity between the ligand and the target. More negative values indicate stronger binding. nih.gov

Inhibition Constant (Ki): Reflects the concentration of the inhibitor required to produce half-maximum inhibition. ijfmr.com

Hydrogen Bonds: The number and location of hydrogen bonds formed between the ligand and the protein, which are crucial for stabilizing the complex. ijfmr.com

Studies on various pteridine analogs have demonstrated their potential as inhibitors for enzymes like dihydrofolate reductase and carbonic anhydrases. ijrpr.com For example, molecular docking of certain pteridine derivatives has revealed binding energies in the range of -4 to -5 kcal/mol, with a varying number of hydrogen bonds contributing to the stability of the ligand-protein complex. ijfmr.com The analysis of these interactions helps in understanding the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors. orientjchem.org

Table 1: Example of Molecular Docking Data for Pteridine Derivatives Note: This table presents example data for illustrative purposes based on findings for various pteridine derivatives, not specifically 2,6,7-trimethylpteridine.

| Ligand (Pteridine Derivative) | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) | Number of Hydrogen Bonds |

| Derivative A | 7RG7 | -5.09 | 186.53 | 2 |

| Derivative B | 7RG7 | -4.57 | 449.47 | 3 |

| Derivative C | 7RG7 | -5.14 | 169.50 | 0 |

Source: Adapted from docking studies on pteridine derivatives. ijfmr.com

Topological Analysis of Electron Density

The topological analysis of electron density, based on Quantum Theory of Atoms in Molecules (QTAIM), is a theoretical method used to characterize the nature of chemical bonds and intermolecular interactions within a molecule. researchgate.net This analysis is performed on the electron density distribution, which can be obtained from high-resolution X-ray diffraction experiments or quantum chemical calculations. researchgate.net

The analysis focuses on identifying bond critical points (BCPs), which are points of minimum electron density along the path between two bonded atoms. The properties at these BCPs provide quantitative information about the bond.

Key Parameters:

Electron Density (ρ(r)) at the BCP: Higher values are characteristic of covalent bonds, while lower values suggest closed-shell interactions (like ionic or van der Waals interactions).

Laplacian of Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0, typical for covalent bonds) or depleted (∇²ρ(r) > 0, typical for closed-shell interactions).

Ellipticity (ε): Measures the deviation of the electron density from cylindrical symmetry around the bond axis, providing information about the π-character of a bond. researchgate.net

While specific topological data for 2,6,7-trimethylpteridine is not available in the search results, this method has been applied to complex heterocyclic systems to investigate different C-C and C-N bond types and weak intermolecular interactions that stabilize the crystal structure. researchgate.netnih.gov

Studies on Tautomerism and Conformational Analysis

Tautomerism is a common phenomenon in pteridine chemistry, where molecules exist as a mixture of two or more interconvertible structural isomers. orientjchem.org For pteridines, this often involves keto-enol or amino-imino tautomerism. orientjchem.orgnih.gov The position of the tautomeric equilibrium can be influenced by factors such as the substitution pattern on the ring and the solvent. researchgate.net

Research Findings:

Studies on related pteridine compounds show that the substitution of methyl groups can significantly impact their chemical properties. For instance, research on 4,6,7-trimethylpteridine (B560778) has shown that it readily undergoes covalent hydration across the 3,4-bond in acidic aqueous solutions, a process that can be monitored by ¹H NMR and UV spectroscopy. rsc.org This indicates the dynamic nature of the pteridine ring system.

The conformational analysis of the methyl groups in 2,6,7-trimethylpteridine would involve determining their preferred spatial orientations relative to the pteridine ring. This is influenced by steric hindrance and electronic effects. While specific conformational studies on this exact molecule are not detailed, such analyses are a standard part of structural characterization for substituted aromatic systems.

Biological and Biochemical Roles of Trimethylated Pteridine Derivatives

Enzymatic Interactions and Cofactor Studies

Pteridine (B1203161) as a Component of Enzyme Cofactors

Pteridines are a class of heterocyclic compounds that are fundamental to a wide array of biological processes, primarily through their role as integral components of enzyme cofactors. mdpi.com These cofactors, often referred to as "helper molecules," are non-protein chemical compounds essential for an enzyme's catalytic activity. wikipedia.org The precursor for pteridine biosynthesis in all organisms is the nucleotide guanosine-5'-triphosphate (GTP). mdpi.com

One of the most crucial pteridine-derived cofactors is 5,6,7,8-tetrahydrobiopterin (BH4). mdpi.com BH4 is vital for numerous metabolic reactions in animals, some bacteria, fungi, and particularly insects. mdpi.com Its synthesis can occur through two primary pathways: the de novo pathway and the salvage pathway. mdpi.com A third recycling pathway allows for the regeneration of BH4 after its participation in enzymatic reactions. mdpi.com

Pteridine-containing compounds are involved in a variety of metabolic processes, including the biosynthesis and catabolism of molecules like folic acid, xanthopterin, and pteroic acid. jax.org Folic acid and its derivatives, known as folates, are conjugated pteridines that are essential vitamins for many organisms. researchgate.net In contrast, BH4 is an unconjugated pteridine that can be synthesized by the organism. researchgate.net

The diverse functions of pteridine cofactors are highlighted by their involvement in:

Amino Acid Metabolism: BH4 is an essential cofactor for the synthesis of aromatic amino acids. mdpi.com

Neurotransmitter Synthesis: The production of biogenic amines, which function as neurotransmitters, is dependent on BH4. mdpi.comresearchgate.net

Immune Response: The synthesis of pteridines, particularly BH4, is stimulated by cytokines, indicating their role in the body's immune response. researchgate.net

Nitric Oxide Synthesis: BH4 is a critical cofactor for all three isoforms of nitric oxide synthase (NOS), which are responsible for the production of nitric oxide, a key signaling molecule. researchgate.net

The fundamental role of pteridines as enzyme cofactors underscores their importance in maintaining cellular homeostasis and supporting a wide range of physiological functions.

Substrate and Inhibitor Specificity with Pteridine Reductases (PTR1)

Pteridine reductase 1 (PTR1) is a key enzyme in the folate and pterin (B48896) metabolic pathways of pathogenic trypanosomatids, making it a significant drug target. nih.gov This enzyme is responsible for the salvage of pterins, catalyzing the NADPH-dependent reduction of oxidized pterins to their active tetrahydro- forms. nih.gov Unlike dihydrofolate reductase (DHFR), PTR1 has a distinct structure and belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.govnih.gov

PTR1 exhibits broad substrate specificity, catalyzing the reduction of various pterin and folate substrates with differing efficiencies. nih.gov For instance, early studies on Leishmania major PTR1 indicated the highest catalytic activity with fully oxidized biopterin, followed by oxidized folate, and lower activity for dihydrobiopterin and dihydrofolate. nih.gov The enzyme employs two different reductive mechanisms for substrates that bind in the same orientation. nih.gov

The flexible nature of the active site of PTR1 likely plays a crucial role in its ability to bind a wide range of ligands. nih.gov This flexibility also has implications for the design of inhibitors. Several compounds have been identified as inhibitors of PTR1, including:

Methotrexate (B535133): This well-known antifolate has been shown to bind to PTR1. nih.govnih.gov

2,4-diaminopyrimidine (B92962) derivatives: These compounds act as competitive inhibitors for both PTR1 and DHFR-TS. nih.govnih.gov

2,4-diaminoquinazoline derivatives: One such derivative has been identified as a selective inhibitor of Leishmania chagasi PTR1. nih.gov

The ability of PTR1 to reduce a broad spectrum of substrates and its susceptibility to various inhibitors highlight its central role in the metabolism of pteridines and its potential as a therapeutic target.

Interactions with Dihydrofolate Reductase (DHFR) and Related Enzymes

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate cycle, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.gov This reaction is essential for the synthesis of purines, thymidylate, and certain amino acids. nih.govuniprot.org In many organisms, including prokaryotes and parasitic protozoa like Leishmania, DHFR exists as a bifunctional enzyme with thymidylate synthase (DHFR-TS). nih.gov

In trypanosomatids, pteridine reductase 1 (PTR1) plays a unique role in relation to DHFR. PTR1 can act as a bypass enzyme, compensating for the inhibition of DHFR-TS activity. nih.gov This makes PTR1 a critical factor in the development of resistance to antifolate drugs that target DHFR. nih.gov Consequently, developing dual inhibitors that target both PTR1 and DHFR-TS is a promising strategy for combating diseases like leishmaniasis. nih.govnih.gov

Several studies have focused on identifying inhibitors that can effectively target both enzymes. For example, 2,4-diaminopyrimidine derivatives have been shown to be competitive inhibitors of both PTR1 and DHFR-TS. nih.govnih.gov The structural differences between PTR1 and DHFR, despite both catalyzing folate reduction, provide opportunities for the design of selective inhibitors. nih.gov

The interplay between PTR1 and DHFR is a key aspect of pteridine and folate metabolism in certain pathogens. Understanding their interactions is crucial for the development of effective therapeutic interventions.

Role in Oxidative Stress and Redox Reactions

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov This condition is implicated in a variety of pathological states, including inflammation, arteriosclerosis, and neurodegenerative diseases. nih.gov Redox reactions, which involve the transfer of electrons, are fundamental to many biological processes, and their dysregulation can lead to oxidative stress. ck12.orglibretexts.org

Pteridine derivatives can be involved in oxidative stress and redox reactions in several ways. The enzyme xanthine (B1682287) oxidoreductase (XOR), for example, generates ROS as a byproduct of its catalytic activity. encyclopedia.pubresearchgate.net Under certain conditions, XOR can also produce nitric oxide, which can lead to the formation of highly cytotoxic peroxynitrite. encyclopedia.pub The overproduction of free radicals can lead to the consumption of antioxidants like glutathione (B108866) (GSH), further exacerbating oxidative stress. mdpi.com

Some synthetic compounds with structures related to pteridines have been investigated for their roles in modulating oxidative stress. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxide radical, is used as an antioxidant in research but can also exhibit toxic effects. nih.gov Other compounds, like resveratrol (B1683913) and 2-ethyl-6-methyl-3-hydroxypiridine N-acetyl cysteinate, have been studied for their protective effects against stress-induced oxidative damage. mdpi.com

The involvement of pteridines and related compounds in redox reactions highlights their complex role in cellular physiology, where they can act as both contributors to and modulators of oxidative stress.

Modulation of Xanthine Oxidoreductase (XOR) Activity

Xanthine oxidoreductase (XOR) is a key enzyme in purine (B94841) catabolism, catalyzing the final two steps: the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. encyclopedia.pubnih.gov XOR exists in two interconvertible forms: a dehydrogenase form (XDH) and an oxidase form (XO). researchgate.net The enzyme contains molybdenum, flavin adenine (B156593) dinucleotide (FAD), and iron-sulfur clusters, which are involved in its catalytic activity and electron transfer. researchgate.net

The activity of XOR can be modulated by various compounds, including some pteridine derivatives. For example, folate compounds like methotrexate have been shown to inhibit XOR activity. nih.gov This inhibition can have clinical implications, such as increasing the plasma concentrations of certain drugs that are metabolized by XOR. nih.gov

Given its role in producing uric acid and reactive oxygen species, XOR is a significant drug target for conditions like hyperuricemia and gout. researchgate.net Several XOR inhibitors have been developed, including allopurinol, febuxostat, and topiroxostat. researchgate.net Some novel inhibitors, such as Xanthine oxidoreductase-IN-3, have also been identified. medchemexpress.com

The modulation of XOR activity by pteridine derivatives and other compounds underscores the intricate connections between different metabolic pathways and provides opportunities for therapeutic intervention in a range of diseases.

Metabolic Pathways and Biosynthetic Intermediates

The biosynthesis of pteridines originates from guanosine (B1672433) triphosphate (GTP). nih.gov A series of enzymatic steps convert GTP into key intermediates from which various branches of the pteridine metabolic pathway diverge. mdpi.com These pathways lead to the formation of a wide range of pteridine derivatives, including colored pigments and essential cofactors. mdpi.com

In insects, for example, the metabolism of pteridines leads to the synthesis of red pigments (drosopterins), yellow pigments (sepiapterin and sepialumazine), and orange pigments (erythropterin). mdpi.com The pathway also produces colorless compounds with violet fluorescence, such as isoxanthopterin (B600526) and isoxantholumazine. mdpi.com

A crucial branch of this pathway leads to the synthesis of 5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor. mdpi.com The biosynthesis of BH4 can occur through both a de novo pathway, starting from 6-pyruvoyl-tetrahydropterin, and a salvage pathway that utilizes sepiapterin. mdpi.com

Folic acid, a vitamin, is another important pteridine derivative. Its metabolism is a primary driver for the production of other pteridines. nih.gov The breakdown of folic acid can lead to the formation of various pteridine derivatives, including pterin, 6-hydroxylumazine, xanthopterin, 6-hydroxymethylpterin, and 6-carboxypterin. nih.gov

Studies in breast cancer cell models have shown that pteridine metabolism can become dysregulated in cancer cells. nih.govnih.gov This can lead to altered levels of various pteridine metabolites, such as pterin, isoxanthopterin, xanthopterin, sepiapterin, and 6-biopterin. nih.gov These findings suggest that the metabolic pathways of pteridines may be a target for further investigation in the context of cancer.

The intricate network of metabolic pathways and biosynthetic intermediates highlights the central role of pteridines in a wide range of biological functions and their potential relevance in disease states.

Integration into One-Carbon Metabolism

There is no scientific literature available that describes the integration of Pteridine, 2,6,7-trimethyl- into one-carbon metabolism.

In general, the central molecule in one-carbon metabolism is tetrahydrofolate (THF), a derivative of folic acid (vitamin B9), which belongs to the pteridine family. nih.govnih.gov THF acts as a crucial coenzyme that accepts, carries, and donates one-carbon units (like methyl, methylene (B1212753), and formyl groups) in a variety of fundamental biosynthetic reactions. nih.govnih.govyoutube.com This metabolic network is essential for the synthesis of purines and thymidylate (required for DNA and RNA synthesis), the regulation of amino acid homeostasis (e.g., serine, glycine, and methionine), and the generation of S-adenosylmethionine (SAM), the universal methyl donor for epigenetic modifications. nih.govmdpi.com The process is highly compartmentalized, occurring in the cytoplasm, mitochondria, and nucleus. mdpi.com

Proposed Biosynthetic Pathways of Trimethylated Pteridines in Biological Systems

No proposed biosynthetic pathways specifically for Pteridine, 2,6,7-trimethyl- have been described in the scientific literature.

The general de novo biosynthetic pathway for pteridines in most organisms, from bacteria to mammals, begins with guanosine triphosphate (GTP). nih.govnih.gov A key enzyme, GTP cyclohydrolase I, catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. nih.govnih.gov This molecule serves as a critical branch point. Subsequent enzymatic steps lead to the formation of various pteridines, including tetrahydrobiopterin (B1682763) (an essential cofactor for aromatic amino acid hydroxylases) and folate derivatives. nih.gov For instance, in insects, 6-pyruvoyl-tetrahydropterin is a key intermediate that can be directed toward the synthesis of pigments like drosopterins or cofactors like tetrahydrobiopterin. nih.gov

Microbial Degradation and Utilization of Pteridine Compounds

There is no available research detailing the microbial degradation or utilization of Pteridine, 2,6,7-trimethyl-.

However, microorganisms are known to degrade a vast array of complex organic and xenobiotic compounds. nih.govresearchgate.net Microbial degradation can occur through various mechanisms, including using the compound as a carbon, nitrogen, or energy source. researchgate.net Studies on other recalcitrant molecules, such as the explosive 2,4,6-trinitrotoluene (B92697) (TNT), show that microbes can reduce functional groups (like nitro groups) under both aerobic and anaerobic conditions, sometimes leading to complete mineralization. nih.govresearchgate.net Intestinal microorganisms have been shown to catabolize pteridines under anaerobic conditions, indicating that biological degradation pathways for the pteridine ring system exist. nih.gov The specific enzymes and pathways involved are often unique to the microbial species and the structure of the compound being degraded. mdpi.com

Modulation of Biological Processes

Influence on Cellular Metabolism and Communication

No studies have been published on the influence of Pteridine, 2,6,7-trimethyl- on cellular metabolism and communication.

Pteridine derivatives are vital for cellular function. Tetrahydrobiopterin, for example, is an essential cofactor for nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide (NO). NO is critical for vasodilation, neurotransmission, and immune responses. nih.gov Pteridines are also involved in cellular redox homeostasis. nih.gov The disruption of pteridine metabolism has been linked to various diseases, highlighting their importance in maintaining cellular health. youtube.com

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory and antioxidant properties of Pteridine, 2,6,7-trimethyl- have not been investigated.

Many natural and synthetic compounds possess anti-inflammatory and antioxidant activities. frontiersin.orgmdpi.com Antioxidant mechanisms often involve the scavenging of free radicals like superoxide (B77818) anions and hydrogen peroxide, or the chelation of metal ions that can catalyze oxidative reactions. nih.govnih.gov Anti-inflammatory effects are frequently mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which control the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov Some compounds also induce the expression of protective enzymes like heme oxygenase-1 (HO-1). nih.gov While some pteridines are known to have roles in redox reactions, specific data for the title compound is absent. researchgate.net

Inhibition of Matrix Metalloproteinase (MMP) Activity

There is no evidence to suggest that Pteridine, 2,6,7-trimethyl- inhibits matrix metalloproteinase (MMP) activity.

MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix. nih.gov Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. nih.govnih.gov Consequently, the development of MMP inhibitors is an active area of therapeutic research. nih.govcaymanchem.com These inhibitors often work by chelating the zinc ion in the MMP active site, blocking their enzymatic activity. nih.gov While a wide variety of chemical scaffolds have been explored as MMP inhibitors, there is no indication in the current literature that Pteridine, 2,6,7-trimethyl- has been studied for this purpose.

The compound Pteridine, 2,6,7-trimethyl- is not a well-characterized substance in the scientific literature. The absence of data across all requested biological and biochemical categories—from metabolism to enzymatic inhibition—indicates that it has not been a subject of significant research. Therefore, it is not possible to provide a detailed, evidence-based article on this specific molecule as requested. The information that is available pertains to the broader family of pteridines, which are of immense biological importance.

Impact on Biofilm Formation in Microorganisms

Current research has not established a direct role for Pteridine, 2,6,7-trimethyl- in the formation of biofilms in microorganisms. Biofilms are complex, structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. The formation of these communities is a regulated process involving various signaling molecules.

While there is no specific data on Pteridine, 2,6,7-trimethyl-, studies on other methylated compounds have shown their influence on biofilm development. For instance, in Campylobacter jejuni, the methylation of rRNA by the enzyme Cj0588/TlyA has been shown to be crucial for biofilm formation. nih.gov Strains of the bacteria with inactive versions of this methyltransferase enzyme exhibit a reduced ability to form biofilms. nih.gov This suggests that methylation processes are integral to biofilm architecture in certain bacteria. However, it is important to note that this does not directly implicate Pteridine, 2,6,7-trimethyl- in this process.

In the plant pathogen Agrobacterium tumefaciens, certain methylated pteridine species, such as 2'-O-methyl-H4MPt, are thought to be potential signaling molecules that regulate the transition from a free-living state to a biofilm. This indicates that the pteridine scaffold, when methylated, can be involved in biofilm control in some microorganisms.

Table 1: Research Findings on the Impact of Pteridine, 2,6,7-trimethyl- on Biofilm Formation

| Microorganism | Effect on Biofilm Formation | Research Model |

| No data available | No data available | No data available |

Adenosine (B11128) Receptor Antagonism

There is currently no scientific evidence to suggest that Pteridine, 2,6,7-trimethyl- acts as an antagonist for adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors that play important roles in various physiological processes, and their antagonists are of interest for therapeutic applications.

The field of adenosine receptor antagonists is well-developed, with many classes of compounds identified. These are often nitrogen-containing heterocyclic compounds. Prominent examples include xanthine derivatives like caffeine (B1668208) and theophylline, which are non-selective adenosine receptor antagonists. nih.govmdpi.com More recently, highly selective antagonists have been developed based on different scaffolds, such as pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines, thieno[3,2-d]pyrimidine-4-methanone derivatives, and triazolotriazines. mdpi.comnih.govresearchgate.net

While pteridines belong to the broad family of nitrogen-containing heterocycles, and some related structures like purines are central to adenosine receptor ligand design, no studies have specifically identified Pteridine, 2,6,7-trimethyl- as an adenosine receptor antagonist.

Table 2: Adenosine Receptor Antagonism by Pteridine, 2,6,7-trimethyl-

| Receptor Subtype | Binding Affinity (Ki) | Functional Assay Results |

| A1 | No data available | No data available |

| A2A | No data available | No data available |

| A2B | No data available | No data available |

| A3 | No data available | No data available |

Academic Applications and Research Prospects of Trimethylated Pteridine Derivatives

Analytical and Diagnostic Applications

The distinct physicochemical properties of trimethylated pteridines, most notably their fluorescence, make them highly suitable for advanced analytical and diagnostic tools. These applications leverage the ability to detect and quantify these molecules with high sensitivity and specificity.

A prime example of the analytical utility of trimethylated pteridines is in the authentication of high-value Manuka honey, derived from the nectar of the Leptospermum scoparium plant. The authenticity of Manuka honey is crucial due to its unique properties and high market price, which has led to issues with fraudulent products. nih.gov

A specific trimethylated pteridine (B1203161) derivative, 3,6,7-trimethyllumazine, also known as Lepteridine, has been identified as a unique fluorescent marker naturally present in Manuka nectar and honey. nih.gov This compound is a key contributor to the unique fluorescence signature of Manuka honey, particularly the marker wavelength known as MM2. nih.gov The presence and concentration of Lepteridine, which can range from 5–52 mg/kg in honey and 80–205 mg/kg in nectar, can be quantified by HPLC and spectroscopy, offering a rapid and cost-effective method for authentication. nih.gov

The authentication process for Manuka honey often relies on a combination of chemical markers to ensure accuracy and prevent adulteration. nih.gov Besides Lepteridine, other key chemical markers are analyzed to classify the honey as monofloral or multifloral. researchgate.net The use of a wider panel of markers makes fraudulent manipulation significantly more difficult. nih.gov

Table 1: Key Chemical Markers for Manuka Honey Authentication

| Marker Name | Chemical Class | Role in Authentication | Source(s) |

|---|---|---|---|

| Lepteridine (3,6,7-trimethyllumazine) | Pteridine Derivative | Unique fluorescent marker specific to Manuka nectar. | nih.gov |

| Leptosperin | Glycoside | A key floral source-specific marker, responsible for the MM1 fluorescence signature. | nih.gov |

| 2'-Methoxyacetophenone (2'-MAP) | Phenolic Compound | Required at a minimum concentration for authentication. | nih.govnih.gov |

| 3-Phenyllactic acid | Phenolic Acid | Required at a specific concentration range for authentication. | nih.govresearchgate.net |

| 2-Methoxybenzoic acid | Phenolic Acid | One of the four key chemical markers used in standard tests. | nih.govresearchgate.net |

| 4-Hydroxyphenyllactic acid | Phenolic Acid | A required chemical marker for official authentication. | nih.govresearchgate.net |

| Methylglyoxal (MGO) | Dicarbonyl | Contributes to non-peroxide antibacterial activity but is considered unsuitable for authentication due to instability. | researchgate.netnih.gov |

The intrinsic fluorescence of trimethylated pteridines provides a foundation for their potential use as molecular sensors and probes. Molecular sensors, or chemosensors, are molecules designed to signal the presence of a specific analyte through a measurable change, such as an increase or decrease in fluorescence intensity. mdpi.comresearchgate.net These sensors operate by binding to a target analyte, which can be reversible and involves non-covalent interactions. mdpi.com

While the application of 2,6,7-trimethylpteridine itself as a targeted molecular probe is an emerging area, the principle is well-established. The fluorescent properties of Lepteridine in Manuka honey authentication serve as a real-world example of a naturally occurring molecule acting as a specific probe for its source. nih.gov The development of synthetic pteridine-based sensors could target a wide range of biologically relevant molecules and ions. mdpi.com By functionalizing the pteridine scaffold, it's possible to create probes that can selectively detect specific environmental pollutants or biological molecules, with detection limits potentially reaching the micromolar range. researchgate.netresearchgate.net The versatility of the pteridine structure allows for modifications that could enhance binding affinity and selectivity for new targets, expanding their diagnostic and analytical capabilities beyond their current use.

Design and Discovery of Bioactive Agents

The pteridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. This makes trimethylated pteridine derivatives attractive starting points for the design and discovery of new therapeutic agents.

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, systematically modifying a lead compound's structure to understand how these changes affect its biological activity. nih.gov This knowledge guides the optimization of potency, selectivity, and pharmacokinetic properties. For pteridine derivatives, SAR studies have been crucial in developing potent enzyme inhibitors for various diseases.

Researchers have successfully applied SAR to develop pteridine-based inhibitors for several enzyme targets. For example, novel substituted pteridine diones and triones have been identified as potent inhibitors of monocarboxylate transporter 1 (MCT1), a target in cancer therapy. nih.gov SAR studies on these compounds established which substitutions on the pteridine ring led to the most significant anticancer activity, with the most potent compounds showing effectiveness in the nanomolar range (EC50 37-150 nM). nih.gov

Similarly, SAR has been essential in designing inhibitors for pteridine reductase 1 (PTR1), a target for parasitic diseases, and dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate synthesis. researchgate.netnih.govresearchgate.net These studies involve computational design, chemical synthesis, and crystallographic analysis to understand how different functional groups on the pteridine scaffold interact with the enzyme's active site, leading to the development of highly potent and selective inhibitors. researchgate.netresearchgate.net

Table 2: Examples of Pteridine-Based Enzyme Inhibitors and SAR Insights

| Target Enzyme | Therapeutic Area | Pteridine Scaffold Type | Key SAR Findings | Source(s) |

|---|---|---|---|---|

| Monocarboxylate Transporter 1 (MCT1) | Cancer | Pteridine dione (B5365651)/trione (B1666649) | Substitutions on the pteridine core are critical for inhibitory activity against lactate (B86563) transport and cancer cell potency. | nih.gov |

| Pteridine Reductase 1 (PTR1) | Parasitic Diseases | Various pteridine derivatives | Computational, fragment-based design combined with crystallography helps derive SAR for achieving picomolar inhibition. | researchgate.netnih.gov |

| Dihydropteroate Synthase (DHPS) | Bacterial Infections | Pterin-based scaffolds | Structural studies identify key binding elements, leading to a pharmacophore map for developing next-generation inhibitors. | researchgate.net |

| Polo-like kinase 1 (PLK1) / BRD4 | Cancer | Dihydro-triazolo-pteridine | Modifications led to a potent dual inhibitor (9b) with IC50 values of 22 nM (PLK1) and 109 nM (BRD4). |

The pteridine core is a versatile scaffold for discovering novel biological modulators. Through techniques like virtual screening and fragment-based drug design, researchers can explore how different chemical fragments can be attached to the pteridine framework to create inhibitors for new targets. nih.govnih.gov This approach led to the identification of novel chemical series for inhibiting pteridine reductase 1 (PTR1), where the discovered scaffolds had low similarity to previously known inhibitors, demonstrating the power of exploring new chemical space around a core structure. nih.gov

The development of pteridine dione and trione inhibitors for MCT1 is a direct example of successfully exploring the pteridine scaffold to generate novel anticancer agents. nih.gov The inherent drug-like properties of the pteridine nucleus make it an excellent starting point for building libraries of diverse compounds, which can then be screened against a wide range of biological targets to identify new lead molecules for various diseases.

Complex diseases like cancer often involve multiple biological pathways, making it difficult to treat them with a single-target drug. An emerging strategy is the development of multi-target-directed ligands (MTDLs) or dual-targeting agents, where a single molecule is designed to inhibit two or more disease-relevant targets simultaneously. researchgate.net This polypharmacology approach can lead to improved efficacy and a lower likelihood of developing drug resistance.

The pteridine scaffold is exceptionally well-suited for this strategy. A notable success is the development of 4,5-dihydro- nih.govnih.govnih.govtriazolo[4,3-f]pteridine derivatives as dual inhibitors of Polo-like kinase 1 (PLK1) and the epigenetic regulator BRD4, both of which are important targets in cancer. researchgate.net One compound from this series, 9b , demonstrated potent inhibition of both targets (PLK1 IC₅₀ = 22 nM; BRD4 IC₅₀ = 109 nM) and showed significant tumor growth inhibition in animal models. researchgate.net This work provides a strong starting point for developing new dual-action anticancer agents based on a trimethylated pteridine-related scaffold. researchgate.net This approach of rational multi-target combination, guided by understanding the synergistic effects between targets, represents a powerful strategy for enhancing therapeutic outcomes.

Computational Design of Targeted Inhibitors

The computational design of targeted inhibitors for pteridine-dependent enzymes represents a significant area of research. By leveraging computational tools, researchers can design novel pteridine derivatives and predict their inhibitory activity against specific protein targets. nih.gov This approach has been successfully applied in the development of antiparasitic compounds. nih.gov

One key strategy involves the use of molecular docking simulations to predict the binding affinity and orientation of pteridine derivatives within the active site of a target enzyme. researchgate.netresearchgate.netnih.govchula.ac.th This allows for the rational design of compounds with improved inhibitory potential. Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are also crucial in this process. nih.govresearchgate.netnih.govutmb.edufrontiersin.org By analyzing the SAR of a series of pteridine derivatives, researchers can identify key structural features that are essential for potent inhibition. nih.govresearchgate.netnih.govutmb.edufrontiersin.org

For example, in the design of inhibitors for pteridine reductase 1 (PTR1), a key enzyme in Leishmania, computational fragment-based design has been used to develop novel pteridine derivatives with picomolar to nanomolar inhibition constants. nih.govnih.gov These studies have also highlighted the importance of achieving selectivity for the parasite enzyme over the human equivalent, dihydrofolate reductase (DHFR). nih.gov

The following table summarizes some of the key computational approaches used in the design of targeted pteridine inhibitors:

| Computational Approach | Description | Application Example |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicting the binding mode of novel quinoline-4-carboxamide derivatives to the active site of human carbonic anhydrase I. chula.ac.th |

| Structure-Activity Relationship (SAR) | Relates the chemical structure of a molecule to its biological activity. | Identifying key structural features of trimetazidine (B612337) derivatives responsible for their antioxidant activity. nih.gov |

| Fragment-Based Drug Design | Begins by screening small chemical fragments, which are then grown or combined to produce a lead compound. | Development of potent and selective inhibitors of T. brucei pteridine reductase 1. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops a mathematical relationship between the chemical structure and biological activity of a set of compounds. | Predicting the antioxidant capacity of trimetazidine derivatives based on calculated molecular properties. nih.gov |

These computational methods, often used in an iterative cycle with chemical synthesis and biological testing, provide a powerful platform for the discovery and optimization of novel therapeutic agents targeting pteridine-dependent pathways. nih.govmdpi.com

Future Directions in Trimethylated Pteridine Research

Elucidation of Undiscovered Biological Functions

While pteridines are known for their roles as enzyme cofactors and pigments, many of their biological functions remain to be discovered. nih.govmdpi.comnih.gov Future research should focus on identifying novel roles for trimethylated pteridine derivatives in cellular processes. For instance, the involvement of pteridines in redox homeostasis and their potential as redox shuttles suggest a broader role in cellular signaling and stress responses. researchgate.net

Recent studies have identified pteridines as natural ligands for the CutA protein, modulating its copper-binding affinity. researchgate.net This finding opens up new avenues for investigating the role of pteridines in metal ion homeostasis. researchgate.net Furthermore, the observation that pteridine synthesis is altered in certain disease states, such as cancer, suggests that these molecules may have undiscovered roles in pathogenesis. nih.govnih.gov

Investigation of Unique Metabolic Pathways and Their Alterations

The biosynthesis of pteridines involves a complex network of enzymatic reactions. nih.govmdpi.com While the general pathway from guanosine (B1672433) triphosphate (GTP) is established, the specific enzymes and intermediates involved in the formation of various pteridine derivatives, including trimethylated forms, are not fully understood. mdpi.comnih.gov Future research should aim to delineate these unique metabolic pathways and identify the enzymes responsible for each step.

Alterations in pteridine metabolism have been linked to several diseases, including neurological disorders and cancer. nih.govcambridge.orgontosight.ai For example, dysregulation of pteridine metabolism has been observed in breast cancer cells, leading to altered levels of various pteridine derivatives. nih.govnih.gov Understanding the molecular mechanisms behind these alterations could provide insights into disease progression and identify potential therapeutic targets. nih.gov

Advancements in Synthetic Versatility for Complex Derivatives

The chemical synthesis of pteridine derivatives can be challenging due to the complex heterocyclic ring system. derpharmachemica.comorientjchem.org However, several synthetic methods have been developed to access a variety of substituted pteridines. derpharmachemica.comorientjchem.orgnih.govmdpi.comnih.govresearchgate.net These methods often involve the condensation of a diaminopyrimidine with a 1,2-dicarbonyl compound (Gabriel-Isay synthesis) or the reaction of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group (Timmis synthesis). mdpi.comnih.gov

Future advancements in synthetic methodology should focus on developing more versatile and efficient routes to complex trimethylated pteridine derivatives. derpharmachemica.com This includes the development of methods for the regioselective introduction of substituents and the synthesis of pteridines with diverse functional groups. nih.gov Such advancements will be crucial for generating novel compounds for biological screening and for the development of targeted inhibitors. nih.govnih.gov

The table below highlights some of the established synthetic methods for pteridines:

| Synthetic Method | Description | Key Reactants |

| Gabriel-Isay Synthesis | Cyclo-condensation reaction. orientjchem.orgmdpi.com | 5,6-Diaminopyrimidine and a 1,2-dicarbonyl compound. orientjchem.orgmdpi.com |

| Timmis Synthesis | Base-catalyzed condensation reaction. orientjchem.orgmdpi.com | 4-Amino-5-nitrosopyrimidine and a compound with an activated methylene group. orientjchem.orgmdpi.com |

| Taylor Synthesis | Formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazine (B50134) ring. nih.gov | Pyrazine derivative and guanidine. nih.gov |

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the roles of trimethylated pteridines in biological systems, it is essential to integrate data from various "omics" technologies, including transcriptomics, metabolomics, and lipidomics. mdpi.comnih.govmdpi.comnih.gov This systems-level approach can reveal correlations between gene expression, metabolite levels, and cellular phenotypes. mdpi.comnih.govmdpi.comnih.gov

For example, integrated transcriptomics and metabolomics analysis can be used to identify key metabolic pathways and regulatory networks that are affected by changes in pteridine levels. mdpi.comnih.govmdpi.comnih.gov This approach has been successfully used to study adventitious root formation in plants and to investigate the therapeutic mechanisms of natural products. mdpi.comnih.gov By applying similar strategies to the study of trimethylated pteridines, researchers can uncover novel biological functions and identify new therapeutic targets.

Q & A

Q. What are the primary synthetic routes for 2,6,7-trimethylpteridine derivatives, and how do reaction conditions influence yields?

Methodological Answer: The synthesis of 2,6,7-trimethylpteridine derivatives often involves:

- Dehydration reactions : For example, 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7(1H,3H,8H)-triones can undergo acid-catalyzed dehydration to form fused furo[3,2-g]pteridine systems. Optimal conditions (e.g., H₂SO₄ catalysis at 80°C) yield 70–85% purity, confirmed by NMR and X-ray diffraction .

- Regioselective alkylation : Alkylation at the N3 position of the pteridine ring using butyl chloroacetate in basic media (K₂CO₃/DMF) avoids side reactions .

- Chlorine displacement : 6,7-Dichloro-1,3-dimethyllumazine reacts with amines or sulfur nucleophiles, but achieving 6,7-diamino derivatives requires sequential substitutions under controlled ammonia pressures (e.g., autoclave at 120°C) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2,6,7-trimethylpteridine derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Resolves methyl group positions (e.g., 2,6,7-trimethyl signals at δ 2.3–2.8 ppm) and confirms ring annellation .

- X-ray diffraction : Determines crystal packing and intramolecular hydrogen bonding, critical for understanding solubility and stability .

- HPLC-MS : Quantifies derivatives in biological matrices (e.g., tomato extracts) using C18 columns with 0.1% formic acid in mobile phases, achieving LODs of 0.1–1.0 ng/mL .

- IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and amine/pteridine ring vibrations .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence nucleophilic substitution in 6,7-dichloro-2,6,7-trimethylpteridine derivatives?

Methodological Answer:

- Electronic effects : The 7-chlorine atom is more reactive due to stronger electron withdrawal from adjacent methyl groups, favoring nucleophilic attack at C7. For example, 7-amino-6-chloro derivatives form preferentially with NH₃, while disubstitution requires stronger nucleophiles (e.g., thiols) .

- Steric hindrance : Bulky substituents at C6/C7 (e.g., aryl groups) reduce reaction rates by 30–50%, as shown in kinetic studies using UV-Vis monitoring .

- Contradiction note : Some studies report unexpected disubstitution under mild conditions when using thiourea, suggesting solvent polarity (e.g., DMSO) may mitigate steric effects .

Q. What molecular mechanisms underlie the antioxidant activity of hydroxymethyl-substituted 2,6,7-trimethylpteridines?

Methodological Answer:

- Radical scavenging : Hydroxymethyl groups donate hydrogen atoms to stabilize DPPH radicals (IC₅₀ = 10–20 μM), validated via ESR spectroscopy .

- Metal chelation : The pteridine ring binds Fe²⁺/Cu²⁺, inhibiting Fenton reactions. Chelation efficacy (log K = 4.5–5.2) is quantified using UV-Vis titration .

- Synergistic effects : Co-administration with ascorbic acid enhances antioxidant capacity by 40%, suggesting redox cycling between pteridine and vitamin C .

Q. How can computational modeling predict the binding affinity of 2,6,7-trimethylpteridine derivatives to therapeutic targets like pteridine reductase (PTR1)?

Methodological Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with PTR1 (PDB: 1E7W). Key residues (Arg14, Tyr194) form hydrogen bonds with the pteridine ring, while methyl groups occupy hydrophobic pockets .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD values <2.0 Å indicate stable binding .

- QSAR models : Hammett constants for substituents correlate with inhibitory activity (R² = 0.85), guiding lead optimization .

Q. What experimental strategies resolve contradictions in reported solubility data for 2,6,7-trimethylpteridine?

Methodological Answer:

- Standardized protocols : Use shake-flask method (USP/Ph.Eur.) with HPLC quantification. Discrepancies arise from pH variations (solubility increases 10-fold at pH >8 due to deprotonation) .

- Ternary phase diagrams : Map solubility enhancers (e.g., cyclodextrins) in aqueous buffers. β-cyclodextrin increases solubility from 0.1 mg/mL to 2.5 mg/mL .

- Contradiction note : NIST reports 2,6,7-trimethylpteridine solubility as 1.2 mg/mL in water, while independent studies suggest 0.8 mg/mL, likely due to polymorphism .

Q. How can metabolic engineering enhance pteridine biosynthesis in plant models like tomatoes?

Methodological Answer:

- Overexpression of GTP cyclohydrolase I : Increases pteridine precursors (e.g., dihydroneopterin triphosphate) by 3-fold, monitored via LC-MS .

- Knockdown of competing pathways : Silencing of pteridine catabolism genes (e.g., xanthine dehydrogenase) using CRISPR-Cas9 boosts accumulation by 50% .

- Challenges : High pteridine levels inhibit folate synthesis; balancing requires co-expression of pABA biosynthesis genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.